

# Technical Guide: Diethyl (3-fluoro-4-nitrophenyl)methylmalonate

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Compound of Interest

Compound Name: Diethyl fluoro(nitro)propanedioate

Cat. No.: B8705010 Get Quote

CAS Number: 78543-06-3

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is a key chemical intermediate, primarily recognized for its integral role in the synthesis of Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID). This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its place within the broader manufacturing process of Flurbiprofen.

## **Physicochemical Properties**

A summary of the key quantitative data for Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is presented in the table below for easy reference and comparison.



Property	Value
CAS Number	78543-06-3[1]
Molecular Formula	C14H16FNO6[1]
Molecular Weight	313.28 g/mol [2]
Boiling Point	411.1°C at 760 mmHg
Density	1.28 g/cm <sup>3</sup>
Flash Point	202.4°C
Solubility	Insoluble in water (0.056 g/L at 25°C)[1]

## **Synthesis Protocol**

The synthesis of Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a detailed methodology for its preparation.

Reaction: Nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with diethyl methylmalonate.

#### Materials:

- 2,4-difluoronitrobenzene
- · Diethyl methylmalonate
- Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
- Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Tetrahydrofuran (THF)
- · Ethyl acetate
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium chloride solution (brine)



Anhydrous sodium sulfate

#### Experimental Procedure:

- To a solution of diethyl methylmalonate (1.05 equivalents) in anhydrous THF at 0-5°C, slowly add potassium tert-butoxide (1.1 equivalents).
- Stir the resulting mixture at this temperature for 30 minutes.
- Slowly add 2,4-difluoronitrobenzene (1.0 equivalent) to the reaction mixture.
- Allow the reaction to proceed for 12 hours at a temperature of 20-25°C.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- To the residue, add 100 mL of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 150 mL).
- Wash the combined organic layers with a saturated aqueous solution of sodium chloride (100 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The resulting yellow oil is Diethyl (3-fluoro-4-nitrophenyl)methylmalonate, which can be used
  in the subsequent step without further purification. A 92% yield has been reported for this
  procedure.

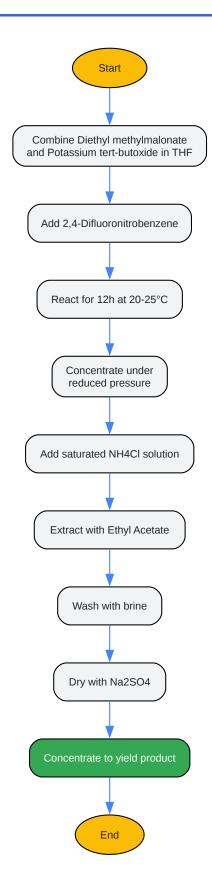
## **Role in Flurbiprofen Synthesis**

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is a critical intermediate in the multi-step synthesis of Flurbiprofen. The overall workflow involves the transformation of this intermediate through reduction, diazotization, coupling, and finally hydrolysis and decarboxylation to yield the active pharmaceutical ingredient.









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### References

- 1. Page loading... [guidechem.com]
- 2. 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate | C14H16FNO6 | CID 4263864 - PubChem [pubchem.ncbi.nlm.nih.gov]
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